Calcium folinate hydrate
Description
Properties
Molecular Formula |
C20H25CaN7O8 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,2,3,6,7,8-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;hydrate |
InChI |
InChI=1S/C20H25N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,20,22-23,25H,5-8,21H2,(H,24,31)(H,26,32)(H,29,30)(H,33,34);;1H2/q;+2;/p-2/t12?,13-,20?;;/m0../s1 |
InChI Key |
BOTHDXOMAPUDBH-YGTXVPQUSA-L |
Isomeric SMILES |
C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Canonical SMILES |
C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Multi-Step Reduction and Formylation from Folic Acid
The classical approach to synthesizing calcium folinate hydrate involves the following key steps:
Reduction of Folic Acid to Tetrahydrofolic Acid: Folic acid is dissolved in an alkaline aqueous solution and reduced using sodium borohydride. The reaction is typically conducted at 60-90 °C for 1-3 hours. After cooling, the pH is adjusted to 3-5 using concentrated hydrochloric acid to precipitate tetrahydrofolic acid as an off-white solid, which is isolated by filtration.
Formylation of Tetrahydrofolic Acid: The tetrahydrofolic acid is then reacted with methyl formate in an acidic medium at 20-25 °C for 1-2 hours, followed by heating to 55-65 °C with the addition of formic acid and trifluoroacetic acid to yield 5,10-methylenetetrahydrofolate hydrochloride.
Salt Formation: The final step involves neutralizing the formylated product with calcium ions to form this compound.
This method, while established, involves multiple reaction steps and careful pH and temperature control to minimize impurities and maximize yield. The molar ratio of folic acid to sodium borohydride is critical, typically maintained between 1:8 and 1:12 to ensure complete reduction.
Yield and Purification
A study focusing on synthesis and purification reported an overall yield of 54%-59%, which is approximately 14%-17% higher than previous methods. The product structure was confirmed by ultraviolet spectroscopy, proton nuclear magnetic resonance, and elemental analysis. The purification involved standard crystallization and filtration techniques, suitable for industrial scale-up.
Advanced and Optimized Synthesis Methods
One-Step Oxidation and Calcium Salt Formation
A recent patented method significantly streamlines the synthesis process by reducing the multi-step procedure into a one-step reaction:
The starting material is (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid.
This compound undergoes an oxidation reaction in an organic solvent with an oxidant such as cerium ammonium nitrate at low temperature (-20 °C) for 6 hours.
Calcium ions are then added in batches until the reaction mixture reaches alkaline pH, precipitating this compound directly.
This method offers several advantages:
Shortened Process: The original four-step synthesis is condensed into a single step, reducing complexity and reaction time.
Improved Yield: The streamlined process reduces losses from intermediate purification, enhancing overall yield.
Simplified Purification: The reaction produces fewer by-products, facilitating easier purification and reducing production cost.
Mild Reaction Conditions: The entire synthesis is performed at low temperatures (-20 to 15 °C), minimizing degradation.
Reaction Parameters and Optimization
Reduction Step: Sodium borohydride is used in excess (molar ratio 8-12) to ensure complete reduction of folic acid to tetrahydrofolate.
Temperature Control: Maintaining reaction temperatures between 60-90 °C during reduction and 20-65 °C during formylation is critical for product quality. The one-step oxidation method requires low temperature (-20 °C) to control reaction rate and avoid side reactions.
pH Adjustment: Precise pH control to acidic range (3-5) post-reduction is necessary to precipitate tetrahydrofolate effectively. For calcium salt formation, alkaline pH ensures proper salt precipitation.
Purification: Filtration and crystallization are standard, with the one-step method reducing impurities and simplifying purification.
Chemical Reactions Analysis
Structural Reactivity and Stability
Calcium folinate hydrate exhibits pH-dependent stability due to its ester and amide functional groups.
-
The InChIKey (
BOTHDXOMAPUDBH-YGTXVPQUSA-L) and SMILES structure confirm its stereospecificity, with the active (6S) isomer critical for biological activity .
Folate Cycle Participation
This compound bypasses dihydrofolate reductase (DHFR) inhibition by directly providing 5-formyl-tetrahydrofolate (5-formyl-THF), which interconverts into key 1-carbon carriers:
-
5,10-Methylene-THF : Substrate for thymidylate synthase (TS), critical for DNA synthesis .
-
5-Methyl-THF : Primary circulating form; donates methyl groups for homocysteine remethylation .
Methotrexate Rescue
Calcium folinate competes with methotrexate for cellular uptake via the reduced folate carrier (RFC), reversing folate antagonist toxicity :
-
Mechanism : Repletes intracellular THF pools, restoring thymidine and purine synthesis .
-
Dosage : Tailored to methotrexate serum levels (e.g., 15 mg/m² every 6 hours until methotrexate < 0.05 µM) .
5-Fluorouracil (5-FU) Potentiation
Enhances 5-FU cytotoxicity by stabilizing the 5-FU-TS ternary complex:
Pharmacokinetics
| Route | Tmax (hr) | Cmax (ng/mL) | Half-life (hr) | Excretion | Source |
|---|---|---|---|---|---|
| Intravenous | 0.17 | 1259 | 6.2 | 80–90% urine as 5/10-formyl-THF | |
| Intramuscular | 0.87 | 436 | 6.4 | 5–8% feces |
-
Metabolites : 5-Methyl-THF (active) predominates within 1–3 hours post-administration .
-
pH Sensitivity : Urinary alkalinization (pH ≥ 7) optimizes methotrexate excretion during rescue .
Synthetic and Degradation Reactions
Scientific Research Applications
Calcium folinate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a crucial role in cellular metabolism and DNA synthesis.
Medicine: It is used to reduce the toxic effects of methotrexate in cancer therapy and to treat folate deficiency anemia.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement
Mechanism of Action
Calcium folinate hydrate exerts its effects by replenishing the reduced folate pool in cells. It bypasses the blockage caused by folic acid antagonists by providing a pre-reduced source of tetrahydrofolate. This allows for the continuation of nucleic acid and amino acid synthesis, which is crucial for cell survival and proliferation. The primary molecular target is dihydrofolate reductase, an enzyme inhibited by methotrexate .
Comparison with Similar Compounds
Calcium Levofolinate (l-LV)
Structural Differences :
Pharmacological Use :
Analytical Differentiation :
Calcium Gluconate
Solubility :
- Calcium gluconate monohydrate is freely soluble in water but lacks the specificity of CFH for folate-dependent pathways .
Regulatory Standards :
- Complies with NF and E 503 standards for food additives, whereas CFH adheres to stricter pharmaceutical monographs (USP, EP) .
Calcium D-Saccharate
Role as Excipient :
Calcium Carbonate and Other Phosphate Binders
Therapeutic Class :
- Calcium carbonate and lanthanum carbonate hydrate are phosphate binders for chronic kidney disease, unrelated to folate metabolism .
Key Comparative Data
Stability and Formulation Insights
- Levofolinate Stability : Requires similar light-resistant storage but benefits from isomer-specific activity in targeted therapies .
Biological Activity
Calcium folinate hydrate, also known as leucovorin calcium, is a reduced form of folic acid that exhibits significant biological activity, particularly in the context of cancer treatment and folate deficiency. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.
- Molecular Formula : CHCaNO·xHO
- Molecular Weight : 511.51 g/mol
- Physical State : Light yellow to green crystalline powder
- Solubility : Soluble in water; practically insoluble in ethanol and acetone
Calcium folinate acts primarily by converting to 5-methyl tetrahydrofolate (5-methyl-THF), the active metabolite that plays a critical role in various biological processes:
- Rescue Therapy : It serves as a rescue agent to mitigate the toxic effects of folic acid antagonists like methotrexate. By providing an alternative source of folate, it protects normal cells from the cytotoxic effects of these drugs .
- Cellular Uptake : The compound preferentially enters normal cells over tumor cells due to differences in membrane transport mechanisms, enhancing its protective effects during chemotherapy .
- Metabolism : After administration, peak plasma levels of 5-methyl-THF are typically reached within 1.3 hours (intravenous) and 2.8 hours (intramuscular). The half-life for total reduced folates is approximately 6.2 hours .
Clinical Applications
Calcium folinate is utilized in various clinical settings:
- Cancer Treatment : It is used in conjunction with fluoropyrimidines (e.g., 5-fluorouracil) to enhance antitumor efficacy and reduce toxicity associated with chemotherapy regimens .
- Megaloblastic Anemia : Effective in treating megaloblastic anemia caused by folic acid deficiency, particularly in populations at risk such as pregnant women and individuals with malabsorption syndromes .
- Overdose Management : It is critical in managing methotrexate overdose and improving the elimination of methotrexate from the body .
Pharmacokinetics
The pharmacokinetic profile of calcium folinate reveals important insights into its absorption and distribution:
| Route of Administration | Peak Time (min) | Half-Life (hrs) |
|---|---|---|
| Intravenous | 10 | 6.2 |
| Intramuscular | 28 | - |
Following administration, calcium folinate is rapidly converted to its active form and distributed throughout body tissues, with significant concentrations found in the liver and cerebrospinal fluid .
Research Findings
Several studies have investigated the efficacy and safety of calcium folinate:
- A systematic review indicated that folinic acid supplementation improves the safety profile of methotrexate in rheumatoid arthritis patients, reducing side effects while maintaining therapeutic efficacy .
- Clinical trials have demonstrated that combining calcium folinate with 5-fluorouracil significantly enhances treatment outcomes for colorectal cancer patients compared to 5-fluorouracil alone .
Case Studies
- Colorectal Cancer Treatment : A study involving patients undergoing chemotherapy with 5-fluorouracil showed improved survival rates when treated with calcium folinate as part of their regimen.
- Megaloblastic Anemia Management : In a cohort of pregnant women diagnosed with megaloblastic anemia, treatment with calcium folinate resulted in rapid hematological improvement compared to standard folic acid therapy.
Q & A
Q. What standardized analytical methods are recommended for identifying Calcium Folinate Hydrate in research settings?
this compound can be identified using:
- UV-Vis Spectrophotometry : Compare absorption spectra (1:100,000 solution) with a reference standard at identical wavelengths .
- Infrared Spectroscopy : Match IR spectra (KBr disk method) to the reference standard, focusing on key absorption bands (e.g., amine, carbonyl groups) .
- Calcium Ion Tests : Confirm calcium presence via qualitative tests (e.g., oxalate precipitation) in a 1:100 aqueous solution .
Q. How should researchers prepare and validate this compound solutions for pH-sensitive experiments?
- Preparation : Dissolve 1.25 g in 50 mL freshly boiled/cooled water (warm to 40°C if needed).
- Validation : Ensure pH is 6.8–8.0 using calibrated electrodes. Monitor clarity (absorbance ≤0.25 at 420 nm) to exclude particulate interference .
Q. What purity criteria are critical for ensuring batch consistency in preclinical studies?
- Heavy Metals : ≤50 ppm lead via Method 2 (e.g., ICP-MS or colorimetric assays) .
- Related Substances : Use HPLC to ensure impurities ≤1.0% per peak and ≤5.0% total, with folinate resolution ≥10 from folic acid .
Advanced Research Questions
Q. How can researchers resolve discrepancies in HPLC assay results for this compound?
- System Suitability : Validate column performance by injecting folinate/folic acid mixtures; resolution must be ≥10 .
- Repeatability : Run 6 replicates of the standard solution; relative standard deviation (RSD) of peak areas must be ≤2.0% .
- Calibration : Use USP/EP reference standards and anhydrous basis calculations to minimize hydration variability .
Q. What methodological considerations apply to stability studies of this compound under varying storage conditions?
- Light Sensitivity : Store in light-resistant containers to prevent photodegradation; monitor absorbance changes at 280 nm over time .
- Temperature/Humidity : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV assays to track degradation products .
Q. How should researchers design experiments to assess this compound’s interaction with metal ions in biological matrices?
- Chelation Studies : Use potentiometric titration or NMR to quantify binding affinity with Ca²⁺, Mg²⁺, or Fe³⁺.
- Competitive Assays : Co-incubate with fluorouracil or other chemotherapeutics; measure folinate stability via LC-MS/MS in simulated physiological buffers .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for reconciling conflicting pharmacokinetic data in animal models?
- Multivariate Analysis : Apply ANOVA to isolate variables (e.g., dosing interval, formulation type).
- Bland-Altman Plots : Compare bioanalytical methods (e.g., HPLC vs. ELISA) to identify systematic biases .
Q. How can researchers validate novel quantification methods against pharmacopeial standards?
- Cross-Validation : Parallel testing of 20+ samples using both novel and USP/EP methods. Calculate correlation coefficients (R² ≥0.98) and intercept significance (p<0.05) .
- Limit of Detection (LOD) : Determine via serial dilution until signal-to-noise ratio ≥3:1 .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
